molecular formula C21H22FN3O B14204097 2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine CAS No. 918970-11-3

2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine

Cat. No.: B14204097
CAS No.: 918970-11-3
M. Wt: 351.4 g/mol
InChI Key: OELSFFVZHIUWRL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a chemical compound with a complex structure that includes a fluorophenyl group, a morpholinyl group, and a quinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
  • 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl

Uniqueness

2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

918970-11-3

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine

InChI

InChI=1S/C21H22FN3O/c22-17-7-5-16(6-8-17)20-15-21(18-3-1-2-4-19(18)24-20)23-9-10-25-11-13-26-14-12-25/h1-8,15H,9-14H2,(H,23,24)

InChI Key

OELSFFVZHIUWRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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